molecular formula C19H15Br2N3O2 B14945991 2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

Cat. No.: B14945991
M. Wt: 477.1 g/mol
InChI Key: WTAGHJPPDSZQIJ-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is a complex organic compound with the molecular formula C18H14Br2N2O. This compound is characterized by the presence of bromine atoms, benzoyl groups, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. This is followed by the bromination of the resulting intermediate with bromine or N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the benzoyl groups or the pyrazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The bromine atoms and benzoyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide
  • 2-bromo-N-[1-(2-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide
  • 2-bromo-N-[1-(2-methylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

Uniqueness

The presence of bromine atoms in 2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C19H15Br2N3O2

Molecular Weight

477.1 g/mol

IUPAC Name

2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethylpyrazol-4-yl]benzamide

InChI

InChI=1S/C19H15Br2N3O2/c1-11-17(22-18(25)13-7-3-5-9-15(13)20)12(2)24(23-11)19(26)14-8-4-6-10-16(14)21/h3-10H,1-2H3,(H,22,25)

InChI Key

WTAGHJPPDSZQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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